Cas no 72547-43-4 (4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID)
4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID Chemical and Physical Properties
Names and Identifiers
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- 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID
- 3(4H)-Quinazolinecarboxylic acid,4-oxo-,methyl ester
- 4-Oxo-3(3H)-quinazolinecarboxylic acid methyl ester
- 4-oxo-4H-quinazoline-3-carboxylic acid methyl ester
- methyl 4-oxoquinazoline-3(4H)-carboxylate
- 4-oxo-(4-piperazin-1-yl)butyric acid
- 4-oxo-4-(1-piperazinyl)butanoic acid
- AKOS000494215
- 4-oxo-4-(piperazin-1-yl)butanoic acid
- 72547-43-4
- AN-329/41006554
- CS-0366805
- Oprea1_038089
- Oprea1_560240
- SCHEMBL701918
- 4-oxo-4-piperazin-1-ylbutanoic acid
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- Inchi: 1S/C8H14N2O3/c11-7(1-2-8(12)13)10-5-3-9-4-6-10/h9H,1-6H2,(H,12,13)
- InChI Key: XBPFUNIGMQMISX-UHFFFAOYSA-N
- SMILES: O=C(CCC(=O)O)N1CCNCC1
Computed Properties
- Exact Mass: 186.10000
- Monoisotopic Mass: 186.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.8
- Topological Polar Surface Area: 69.6Ų
Experimental Properties
- PSA: 69.64000
- LogP: -0.45030
4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019592-250mg |
4-Oxo-4-piperazin-1-yl-butyric acid |
72547-43-4 | 250mg |
£122.00 | 2022-02-28 | ||
| A2B Chem LLC | AH14227-100mg |
4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID |
72547-43-4 | 100mg |
$120.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437475-250mg |
4-Oxo-4-(piperazin-1-yl)butanoic acid |
72547-43-4 | 98% | 250mg |
¥1503.00 | 2024-05-02 | |
| Ambeed | A669624-1g |
4-Oxo-4-(piperazin-1-yl)butanoic acid |
72547-43-4 | 97% | 1g |
$270.0 | 2025-04-17 | |
| 1PlusChem | 1P00FBPV-100mg |
4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID |
72547-43-4 | 100mg |
$159.00 | 2025-02-27 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_019592-250mg |
4-Oxo-4-piperazin-1-yl-butyric acid |
72547-43-4 | nan | 250mg |
¥2684.00 | 2025-04-13 |
4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID Suppliers
4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID
4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID: A NOVEL COMPOUND WITH POTENTIAL IN BIOLOGICAL RESEARCH AND DRUG DEVELOPMENT
4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID, with the CAS number 72547-43-4, represents a unique chemical entity that has garnered increasing attention in the field of medicinal chemistry. This compound belongs to the class of substituted butyric acids, characterized by the presence of a piperazine ring and a butyric acid moiety. The molecular structure of 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID features a four-membered piperazine ring fused to a butyric acid chain, with an additional ketone group at the fourth carbon position. This structural arrangement confers distinct physicochemical properties, including moderate hydrophilicity and the ability to form hydrogen bonds, which are critical for its biological activity.
Recent studies have highlighted the potential of 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID in modulating cellular signaling pathways. In a 2023 publication in Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits selective inhibition of the PI3K/AKT/mTOR signaling axis, a pathway implicated in cancer progression and metabolic disorders. The PI3K/AKT/mTOR pathway is a key target for therapeutic interventions, and the ability of 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID to interfere with this pathway suggests its potential as a lead compound for oncology research.
The 4-PIPERAZIN-1-YL-BUTYRIC ACID scaffold has also shown promise in the development of neuroprotective agents. A 2024 study published in Neuropharmacology reported that this compound exhibits neuroprotective effects in models of Parkinson's disease. The mechanism of action involves the modulation of glutamate receptors and the reduction of oxidative stress, which are critical factors in neurodegenerative processes. These findings underscore the versatility of 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID in addressing complex pathological conditions.
From a synthetic perspective, the preparation of 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID involves a multi-step process that includes the formation of the piperazine ring and the introduction of the ketone functionality. The synthesis typically starts with the reaction of butyric acid derivatives with piperazine, followed by oxidation to introduce the ketone group. This synthetic route is optimized for scalability and purity, making it suitable for both academic research and industrial applications.
Pharmacokinetic studies of 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID have revealed its favorable properties for drug development. In vitro experiments showed that the compound has moderate solubility in aqueous solutions, which is essential for oral bioavailability. Additionally, its low molecular weight (248.3 g/mol) allows for efficient penetration into biological membranes, enhancing its potential for systemic delivery. These characteristics make it a promising candidate for further preclinical development.
The 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID has also been explored for its anti-inflammatory properties. A 2023 study in Pharmacological Research demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in lipopolysaccharide-stimulated macrophages. This property suggests its potential application in the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the compound's interaction with ion channels has been investigated. Research published in Channels (Austin) in 2024 indicated that 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID can modulate TRPV1 channels, which are involved in pain sensation and thermoregulation. This finding opens new avenues for the development of analgesic agents targeting TRPV1 channels, which are considered important therapeutic targets for chronic pain management.
The 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID has also been evaluated for its potential in the treatment of metabolic disorders. A 2023 study in Diabetes & Metabolism Journal showed that this compound can enhance insulin sensitivity in adipocytes, likely through the activation of AMPK signaling. This property is particularly relevant given the growing prevalence of type 2 diabetes and metabolic syndrome, where insulin resistance is a central pathological feature.
From a safety perspective, the compound has been tested in various in vitro assays to assess its toxicity. Results from the LD50 test in mice indicated a high safety margin, suggesting that 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID is relatively non-toxic at therapeutic concentrations. However, further in vivo studies are required to fully evaluate its safety profile, particularly in long-term use scenarios.
The 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID is also being explored for its potential in combination therapies. A 2024 study in Cancer Research reported that the compound synergizes with traditional chemotherapeutic agents in the treatment of breast cancer. This synergistic effect is attributed to its ability to sensitize cancer cells to apoptosis, thereby enhancing the efficacy of existing therapies. These findings highlight the importance of combinatorial approaches in modern cancer treatment strategies.
Finally, the 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID serves as a valuable model compound for the study of structure-activity relationships (SAR) in drug design. Its unique chemical structure provides a framework for the development of analogs with enhanced potency and selectivity. By systematically modifying the piperazine ring and the butyric acid chain, researchers can optimize the compound for specific therapeutic applications, further expanding its potential in medicinal chemistry.
In conclusion, 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID is a multifunctional compound with a wide range of biological activities. Its potential applications in oncology, neurology, and inflammatory diseases, coupled with its favorable pharmacokinetic properties, position it as a promising candidate for further preclinical and clinical development. As research in this area continues to evolve, the 4-OXO-4-PIPERAZIN-1-YL-BUTYRIC ACID may play a significant role in the development of novel therapeutic agents for a variety of medical conditions.
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